5alpha-Androstane-2alpha-methyl-17beta-ol
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Overview
Description
5alpha-Androstane-2alpha-methyl-17beta-ol is an androstanoid.
Scientific Research Applications
Metabolic Analysis and Detection Techniques
- Gas Chromatography/Mass Spectrometry (GC/MS) Analysis : This method is utilized for detecting heat-labile and non-polar steroids, including compounds related to 5alpha-Androstane-2alpha-methyl-17beta-ol. It offers a precise tool for studying the metabolic profile of these steroids in various contexts (Okano et al., 2009).
Neurological Research
- Neurosteroid Analogs and Their Effects : Research on compounds like 17beta-Nitro-5alpha-androstan-3alpha-ol and its derivatives, closely related to 5alpha-Androstane-2alpha-methyl-17beta-ol, demonstrates their role as potent anticonvulsant and anxiolytic agents. This sheds light on the potential therapeutic applications of these compounds in neurology (Runyon et al., 2009).
Prostate Cancer Research
- Androgen Receptor Binding and Prostate Imaging : Studies on derivatives of 5alpha-Androstane-2alpha-methyl-17beta-ol have focused on their interaction with androgen receptors, providing insights into the development of prostate imaging agents and potential therapeutic applications in prostate cancer (Castonguay et al., 1978).
Metabolic and Pharmacokinetic Studies
- Steroid Metabolism in Mammalian Systems : Research into the metabolism of various analogs of 5alpha-Androstane-2alpha-methyl-17beta-ol in animals like horses and rabbits provides valuable information on the pharmacokinetics and metabolic fate of these compounds. This research is critical for understanding the potential therapeutic uses and side effects of these steroids (Ho et al., 2007).
properties
Product Name |
5alpha-Androstane-2alpha-methyl-17beta-ol |
---|---|
Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(2S,5R,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H34O/c1-13-4-5-14-6-7-15-16-8-9-18(21)19(16,2)11-10-17(15)20(14,3)12-13/h13-18,21H,4-12H2,1-3H3/t13-,14+,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
ZOCYLDVQMLRLSR-RGJFDMQWSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(C1)C)C)O |
Canonical SMILES |
CC1CCC2CCC3C4CCC(C4(CCC3C2(C1)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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